molecular formula C8H10N2OS B2484351 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 21582-66-1

4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B2484351
CAS No.: 21582-66-1
M. Wt: 182.24
InChI Key: HLYKDWAOQBARTE-UHFFFAOYSA-N
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Description

4-Thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a bicyclic heterocyclic compound featuring a quinazolinone core with a thioxo group at position 4 and a saturated six-membered ring system. Its molecular formula is C₈H₁₀N₂OS, and it has a molecular weight of 182.24 g/mol .

Properties

IUPAC Name

4-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-8-9-6-4-2-1-3-5(6)7(12)10-8/h1-4H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYKDWAOQBARTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

A three-component condensation of aromatic aldehydes, 1,3-cyclohexanedione, and thiourea in acetonitrile at reflux temperature (82°C) for 2–4 hours produces 4-aryl-1,3,4,6,7,8-hexahydroquinazolin-2,5(1H,6H)-diones (Table 1). The use of K₃AlF₆ (0.05 g per 10 mmol aldehyde) enhances reaction efficiency, achieving yields of 85–92%.

Table 1: Optimization of Multi-Component Condensation

Aldehyde Substituent Catalyst Loading (g) Time (h) Yield (%)
4-NO₂-C₆H₄ 0.05 2.5 89
3-Cl-C₆H₄ 0.05 3.0 87
4-MeO-C₆H₄ 0.05 4.0 92

The catalyst’s reusability was demonstrated over five cycles with minimal activity loss (<8%), attributed to its stable fluorinated alumina matrix.

Cyclization of Thiourea Intermediates

An alternative route involves the cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds. This method allows precise control over substituent positioning on the quinazolinone core.

Stepwise Synthesis Protocol

  • Thiourea Formation : Reacting 2-aminobenzamide with ammonium thiocyanate in bromobenzene yields 2-thioxo-2,3-dihydropyrimidin-4(1H)-one intermediates.
  • Cyclization : Treatment with ethyl cyanoacetate under basic conditions (NaOEt/EtOH) induces ring closure, forming the hexahydroquinazolinone scaffold.
  • Functionalization : Subsequent reactions with formaldehyde and primary amines introduce N-alkyl substituents (e.g., pyridin-4-ylmethyl groups).

Key Mechanistic Insight : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the thioxo group’s electron-withdrawing character lowers the activation energy for cyclization by 12–15 kcal/mol compared to carbonyl analogues.

Post-Synthetic Modifications

Hydrazinolysis and Acetylation

Hydrazinolysis of 4-thioxohexahydroquinazolinones in ethanol at 80°C for 6 hours produces hydrazine derivatives, which undergo acetylation to yield N-acetylated analogues (Scheme 1).

Scheme 1: Functional Group Interconversion

  • Hydrazinolysis :
    $$ \text{C}8\text{H}{10}\text{N}2\text{OS} + \text{N}2\text{H}4 \rightarrow \text{C}8\text{H}{12}\text{N}4\text{OS} + \text{H}_2\text{O} $$
  • Acetylation :
    $$ \text{C}8\text{H}{12}\text{N}4\text{OS} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{10}\text{H}{14}\text{N}4\text{O}2\text{S} + \text{CH}3\text{COOH} $$

These derivatives exhibit enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating biological testing.

Industrial-Scale Production Challenges

Photooxidative Degradation

The thioxo group’s susceptibility to singlet oxygen (¹O₂) necessitates strict light protection during storage. Accelerated stability studies show:

  • Halogenated solvents : 40–60% degradation after 72 hours under UV light.
  • Aromatic solvents : <15% degradation under identical conditions.

Mitigation Strategy :

  • Use amber glass containers with argon atmosphere.
  • Add antioxidants (0.1% BHT) to crystallization solvents.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Multi-Component Cyclization Hydrazinolysis
Typical Yield (%) 85–92 70–78 65–72
Reaction Time (h) 2–4 6–8 6–12
Scalability Excellent Moderate Low
Functional Flexibility Low High Medium

Chemical Reactions Analysis

Types of Reactions

4-Thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is studied for its potential therapeutic effects against various diseases:

  • Anticancer Activity : Research has shown that 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one exhibits significant cytotoxicity against cancer cell lines such as HeLa cells. The IC50 value was determined to be approximately 29 μM, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on phospholipase A2 (PLA2), an enzyme implicated in inflammation and cancer progression. Studies reported inhibition percentages ranging from 40% to nearly 93% at varying concentrations.

Antimicrobial Properties

The antibacterial efficacy of this compound has been explored against various bacterial strains. It exhibited inhibition zones ranging from 14 mm to 25 mm in diameter against tested pathogens, highlighting its potential as a novel antimicrobial agent .

Cytotoxicity Against HeLa Cells

A detailed study utilized the MTT assay to evaluate the cytotoxic effects of the compound on HeLa cells:

Parameter Value
IC50 Value29 μM
Mechanism of ActionInduction of apoptosis and inhibition of proliferation

Phospholipase A2 Inhibition Study

The inhibitory activity against phospholipase A2 was quantified:

Concentration (g/L) Inhibition (%)
0.0140.23 ± 2.41
0.0592.86 ± 3.18

Mechanism of Action

The mechanism of action of 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions at positions 4, 7, and 8, as well as modifications to the fused ring system. Below is a comparative analysis:

Compound Key Structural Features Melting Point (°C) Synthetic Method Biological/Functional Relevance
4-Thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one (Target Compound) Core quinazolinone with thioxo group at position 4; fully saturated bicyclic system Not reported Not explicitly described; likely via cyclocondensation or thiolation reactions Potential scaffold for drug discovery
7,7-Dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydroquinazolin-5-one 7,7-Dimethyl groups; phenyl substitution at position 4 Not reported Nanocatalyst-assisted one-pot synthesis under solvent-free conditions Antimicrobial and medicinal applications
4-(1H-Indol-3-yl)-7-phenyl-2-thioxo-hexahydroquinazolin-5(6H)-one (23) Indole substitution at position 4; phenyl at position 7 206–208 Cyclocondensation of indole derivatives with thiourea in glacial acetic acid Anticancer and enzyme inhibition studies
Benzo[g]quinazolin-4(3H)-one derivatives (e.g., Compound 2–4) Extended aromatic system (benzo-fused quinazolinone) with allyl, phenyl, or cyclohexyl groups 190–287 Hydrazine hydrate treatment or alkylation of thioxo precursors Cytotoxicity against multiple cancer lines
4-(4-Methoxyphenyl)-8-methyl-hexahydroquinazolin-2(1H)-one (QZL7) 4-Methoxyphenyl and 8-methyl substitutions Not reported Cyclocondensation followed by spectral characterization (FTIR, NMR) Antimicrobial activity and molecular docking studies

Structural Insights from Crystallography

  • TNKS2 Complexes: Hexahydroquinazolinone derivatives (e.g., 2-(4-methylpiperazin-1-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one) bind to tankyrase enzymes, validated by X-ray crystallography (PDB: 5AL4) .
  • Kinesin Eg5 Inhibitors : Analogues like (4S)-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-hexahydroquinazolin-5(1H)-one inhibit mitotic kinesins, critical for anticancer drug design .

Biological Activity

4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic compound belonging to the quinazoline family. This compound has gained attention in medicinal chemistry due to its potential biological activities, including cytotoxicity and enzyme inhibition. Understanding its biological activity is crucial for exploring its applications in drug design and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2OSC_8H_{10}N_2OS, with a molecular weight of approximately 174.24 g/mol. The compound features a thioxo group that contributes to its reactivity and potential biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC8H10N2OSC_8H_{10}N_2OS
Molecular Weight174.24 g/mol
Functional GroupsThioxo group, amine groups
ClassificationQuinazoline derivative

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in vitro.

Case Study: Cytotoxicity Against HeLa Cells

In an experimental setup using the MTT assay:

  • IC50 Value : The IC50 value was determined to be approximately 29 μM against HeLa cells.
  • Mechanism of Action : The cytotoxicity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes involved in pathological processes.

Phospholipase A2 Inhibition

Research indicates that this compound demonstrates inhibitory activity against phospholipase A2 (PLA2), an enzyme implicated in inflammation and cancer progression.

Concentration (g/L)Inhibition (%)
0.0140.23 ± 2.41
0.0592.86 ± 3.18

Antibacterial Activity

The antibacterial potential of this compound has also been explored. It showed promising results against various bacterial strains.

Antibacterial Efficacy

The compound exhibited inhibition zones ranging from 14 mm to 25 mm against tested bacterial strains.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The optimization of reaction conditions is critical for enhancing yield and purity.

Synthetic Route Overview

  • Starting Materials : Utilize appropriate thiourea derivatives.
  • Reaction Conditions : Adjust temperature and solvent conditions for optimal yield.
  • Characterization Techniques : Employ NMR and mass spectrometry for structural confirmation.

Q & A

Q. What are the optimal synthetic routes for 4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one and its analogues?

The synthesis typically involves introducing the thiocarbonyl group via cyclocondensation reactions. For example, analogues with modifications in the hexahydropyrimidine ring can be synthesized by reacting thiourea derivatives with cyclic ketones under acidic conditions, followed by hydrogenation to stabilize the saturated ring system . A chloro-substituted derivative was prepared by reacting 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone . Key factors include solvent choice (e.g., n-hexane/CH₂Cl₂ mixtures for crystallization) and temperature control to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves bond lengths, angles, and anisotropic displacement parameters (e.g., 2-(tert-butyl)-3-methyl derivatives in n-hexane/CH₂Cl₂) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm hydrogenation states and thiocarbonyl positioning.
  • Mass spectrometry (LC-MS) : Validates molecular weight and detects hydrolysis products (e.g., 4-methylumbelliferyl α-D-glucopyranoside hydrolysis assays) .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Enzyme activation assays : Measure hydrolysis of substrates like 4MU-α-glu using LC-MS to quantify product peaks .
  • Dose-response studies : Test compound concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values, comparing activity against structural analogues .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies focusing on the thiocarbonyl group?

  • Systematic modifications : Replace the thiocarbonyl (C=S) with carbonyl (C=O) or methylene (CH₂) groups to assess its role in enzyme binding .
  • Functional group substitutions : Introduce electron-withdrawing/donating substituents (e.g., halogens, methoxy) on the quinazolinone core to study electronic effects on activity .
  • Assay validation : Use GAA activation or kinase inhibition assays to correlate structural changes with activity shifts .

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Functional selection : Becke’s 1988 exchange-energy functional accurately models asymptotic behavior of exchange-energy density, critical for predicting redox potentials .
  • Molecular orbital analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites, guiding synthetic modifications for enhanced stability or reactivity.

Q. How to resolve contradictions in biological activity data across studies?

  • Multi-technique validation : Combine crystallography (to confirm stereochemistry) with enzymatic assays (to verify activity) .
  • Comparative analysis : Use tables (e.g., IC₅₀ values for chloro- vs. methoxy-substituted derivatives) to identify trends and outliers .
  • Probe solvent effects : Test compounds in polar vs. nonpolar solvents to assess aggregation or solubility-driven discrepancies.

Q. What role does hydrogen bonding play in the compound’s interaction with enzymes?

  • Molecular docking : Simulate interactions between the thiocarbonyl group and active-site residues (e.g., histidine or serine in hydrolases) .
  • Mutagenesis studies : Replace hydrogen-bonding residues (e.g., His → Ala) to quantify binding energy changes via isothermal titration calorimetry (ITC).

Q. Which analytical methods assess stability under physiological conditions?

  • Kinetic stability assays : Monitor degradation in PBS (pH 7.4) at 37°C using HPLC or LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds for storage optimization.
  • Light sensitivity tests : Expose to UV-Vis light to study photooxidation byproducts (e.g., hydroperoxide formation) .

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